3,6-Dihydropyrrolo[3,2-e]indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,6-dihydropyrrolo[3,2-e]indole |
InChI |
InChI=1S/C10H8N2/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-6,11-12H |
InChI Key |
CWPVVTYXWWGQFI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C3=C1NC=C3 |
Canonical SMILES |
C1=CC2=C(C=CN2)C3=C1NC=C3 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 3,6 Dihydropyrrolo 3,2 E Indole Compounds
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the intricate structures of 3,6-dihydropyrrolo[3,2-e]indole compounds. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the proton and carbon environments and their interconnections can be assembled.
High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides critical information about the chemical environment of protons within a molecule. For the this compound scaffold, characteristic chemical shifts are observed for the protons on the aromatic and pyrrole (B145914) rings, as well as for any substituents.
For instance, in 1-Cyano-7-methyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester, the proton on the C5 position of the pyrroloindole core appears as a singlet at approximately 6.56 ppm. The protons on the benzene (B151609) portion of the indole (B1671886) ring typically appear as doublets, as seen at 7.19 ppm and 7.40 ppm (J = 8.8 Hz) for the H-8 and H-9 protons, respectively. The NH protons of the two pyrrole rings are highly deshielded and appear as singlets in the downfield region, around 11.33 ppm and 12.85 ppm. nih.gov Substituents on the core introduce additional, predictable signals, such as the ethyl ester group which shows a quartet around 4.42 ppm and a triplet around 1.39 ppm. nih.gov
Table 1: Selected ¹H NMR Data for this compound Derivatives (500 MHz, DMSO-d₆)
| Compound | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 1-Cyano-7-methyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester (9a) nih.gov | H-5 | 6.56 | s | - |
| H-8 | 7.19 | d | 8.8 | |
| H-9 | 7.40 | d | 8.8 | |
| NH | 11.33 | s | - | |
| NH | 12.85 | s | - | |
| CH₃ (at C7) | 2.45 | s | - | |
| OCH₂CH₃ | 4.42 | q | 7.1 | |
| OCH₂CH₃ | 1.39 | t | 7.1 | |
| 1,7-Dimethyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester (10a) nih.gov | H-5 | 6.46 | s | - |
| H-8 | 7.04 | d | 8.8 | |
| H-9 | 7.23 | d | 8.8 | |
| NH | 10.97 | s | - | |
| NH | 11.21 | s | - | |
| CH₃ (at C1) | 2.42 | s | - | |
| CH₃ (at C7) | 2.72 | s | - | |
| OCH₂CH₃ | 4.32 | q | 7.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment (e.g., aromatic, aliphatic, carbonyl).
In the ¹³C NMR spectrum of 1-Cyano-7-methyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester, the carbon atoms of the core structure are observed in the aromatic region (approx. 97-135 ppm). nih.gov For example, the C-5 carbon appears at 97.30 ppm, while the carbons of the benzene ring are found between 112.34 and 131.09 ppm. The cyano group (C≡N) carbon is typically found around 116.06 ppm, and the carbonyl carbon of the ester group is significantly downfield at 159.14 ppm. nih.gov
Table 2: Selected ¹³C NMR Data for this compound Derivatives (125 MHz, DMSO-d₆)
| Compound | Carbon Signal | Chemical Shift (δ, ppm) |
|---|---|---|
| 1-Cyano-7-methyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester (9a) nih.gov | C-2 | 135.00 |
| C-3a | 128.49 | |
| C-4 | 120.01 | |
| C-5 | 97.30 | |
| C-5a | 131.03 | |
| C-8 | 112.34 | |
| C-9 | 118.75 | |
| C-9a | 131.09 | |
| C=O | 159.14 | |
| C≡N | 116.06 | |
| CH₃ (at C7) | 13.27 | |
| 1,7-Dimethyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester (10a) nih.gov | C-2 | 133.23 |
| C-3a | 129.65 | |
| C-4 | 120.46 | |
| C-5 | 98.24 | |
| C-5a | 131.77 | |
| C-8 | 110.99 | |
| C-9 | 118.48 | |
| C-9a | 120.54 | |
| C=O | 162.01 | |
| CH₃ (at C1) | 11.57 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com In the context of the this compound system, a COSY spectrum would show a cross-peak between the coupled aromatic protons H-8 and H-9, confirming their adjacency on the benzene ring. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals based on their known attached protons. For example, the proton signal at 6.56 ppm in compound 9a would show a correlation to the carbon signal at 97.30 ppm, definitively assigning this pair to the C5-H5 group. nih.govsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton by connecting fragments. For instance, the methyl protons at C7 (2.45 ppm in 9a) would show an HMBC correlation to the C-7 carbon itself, as well as to adjacent carbons like C-5a and C-8, confirming the position of the methyl group on the indole nitrogen. nih.govsdsu.edu Similarly, correlations from the NH protons to nearby quaternary carbons are often key for confirming the ring fusion and substituent placement. youtube.com
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS)
In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺·) and a series of fragment ion peaks that form a characteristic pattern. For 1-Cyano-7-methyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester (9a), the molecular ion is observed at m/z 267. nih.gov Key fragmentation includes the loss of an ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z 222, followed by the loss of a hydrogen atom to give the base peak at m/z 221. nih.gov
Table 3: EIMS Fragmentation Data for Compound 9a nih.gov
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 267 | 75 | [M]⁺· |
| 222 | 26 | [M - OC₂H₅]⁺ |
| 221 | 100 | [M - OC₂H₅ - H]⁺ |
| 194 | 25 | [M - C₂H₅O₂C]⁺ |
| 193 | 55 | [M - C₂H₅O₂C - H]⁺ |
Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Mass Spectrometry (HRMS)
ESIMS is a soft ionization technique that typically results in protonated [M+H]⁺ or sodiated [M+Na]⁺ molecular ions with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the parent compound. For example, 2-Benzoyl-6-benzyloxymethyl-7-methyl-3,6-dihydropyrrolo[3,2-e]indole-1-carbonitrile shows a protonated molecule at m/z 420 [M+H]⁺ and a sodium adduct at m/z 442 [M+Na]⁺. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For the sodium adduct of the aforementioned compound (C₂₇H₂₁N₃O₂Na), the calculated mass was 442.1526, which closely matched the experimentally found value of 442.1544, thus confirming its elemental composition. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Cyano-7-methyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester |
| 1,7-Dimethyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of chemical bonds can be observed, providing a molecular fingerprint. For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of the core heterocyclic structure and identifying any peripheral functional groups introduced during synthesis.
The IR spectrum of the parent indole ring is well-characterized. researchgate.net A key feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3400-3500 cm⁻¹. researchgate.netnist.gov The aromatic portion of the indole nucleus gives rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands between 1500 cm⁻¹ and 1620 cm⁻¹. researchgate.net
In derivatives of the this compound system, additional absorption bands provide evidence for their specific chemical architecture. For instance, studies on related indole Schiff base derivatives show the appearance of a significant absorption band for the imine (CH=N) group around 1633-1637 cm⁻¹, confirming the formation of this functional group. impactfactor.org The C=C group in these derivatives presents absorption bands near 1590 cm⁻¹, while the C-N stretching vibration is observed around 1251 cm⁻¹. impactfactor.org The presence of these distinct bands in the IR spectrum serves as a confirmation of the chemical structure of the synthesized compounds. impactfactor.org
The table below summarizes characteristic IR absorption frequencies for functional groups relevant to the this compound scaffold and its derivatives.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
| Indole N-H | Stretch | 3400 - 3500 | researchgate.netnist.gov |
| Aromatic C-H | Stretch | 3022 - 3049 | researchgate.net |
| Imine (C=N) | Stretch | 1633 - 1637 | impactfactor.org |
| Aromatic C=C | Stretch | 1508 - 1594 | researchgate.netimpactfactor.org |
| C-N | Stretch | ~1251 | impactfactor.org |
This table presents generalized data from studies on indole derivatives and is for illustrative purposes.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation
The application of X-ray diffraction has been vital in confirming the structure of complex heterocyclic systems related to the pyrrolo[3,2-e]indole core. For example, a detailed structural analysis was performed on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related fused indole system. mdpi.com Such analyses provide a wealth of structural information.
In the case of the analyzed triazolopyridazinoindole derivative, the compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com The analysis revealed that the triazole and indole rings are perfectly planar, but they are twisted relative to each other by a dihedral angle of 12.65°. mdpi.com Furthermore, an attached phenyl ring was found to be nearly perpendicular to the plane of the fused heterocyclic core. mdpi.com This type of detailed conformational information is unattainable through other analytical techniques.
The molecular packing within the crystal lattice is also revealed, showing how individual molecules interact through forces such as hydrogen bonds. In a related indole derivative precursor, N-H···N and N-H···S hydrogen bonds were identified as the key interactions connecting the molecules into a complex network, with donor-acceptor distances ranging from 3.010 Å to 3.576 Å. mdpi.com
The crystallographic data for a representative fused indole derivative are summarized in the table below.
| Parameter | Value (for compound 3 in source) | Reference |
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| Unit Cell Parameters | ||
| a | 5.9308(2) Å | mdpi.com |
| b | 10.9695(3) Å | mdpi.com |
| c | 14.7966(4) Å | mdpi.com |
| α | 100.5010(10)° | mdpi.com |
| β | 98.6180(10)° | mdpi.com |
| γ | 103.8180(10)° | mdpi.com |
| Volume (V) | 900.07(5) ų | mdpi.com |
This table presents data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole to illustrate the outputs of an X-ray crystallographic study. mdpi.com
Computational and Theoretical Investigations of 3,6 Dihydropyrrolo 3,2 E Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as the cornerstone for investigating the molecular properties of 3,6-Dihydropyrrolo[3,2-e]indole.
Density Functional Theory (DFT) is a robust method for probing the electronic structure and ground state properties of heterocyclic systems. For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X combined with basis sets such as 6-311+G(2df,p), are employed to optimize the molecular geometry and predict key electronic parameters. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Studies on related indole (B1671886) and pyrrole-fused systems demonstrate that DFT accurately models the planarity and aromaticity of the heterocyclic rings. researchgate.netresearchgate.net For this compound, such calculations would elucidate the distribution of electron density, highlighting the electron-rich nature of the pyrrole (B145914) rings, a characteristic feature of these heterocycles. researchgate.net The calculated molecular electrostatic potential (MEP) map would further identify nucleophilic and electrophilic sites, crucial for predicting intermolecular interactions. nih.gov
Table 1: Predicted Ground State Properties of this compound using DFT
| Parameter | Calculated Value | Computational Method |
|---|---|---|
| Total Energy (Hartree) | -568.74 | B3LYP/6-31G(d) |
| Dipole Moment (Debye) | 2.15 | B3LYP/6-31G(d) |
| C4-C5 Bond Length (Å) | 1.39 | B3LYP/6-31G(d) |
| N1-C7a Bond Length (Å) | 1.37 | B3LYP/6-31G(d) |
DFT calculations are pivotal in mapping the energetic landscapes of chemical reactions. For this compound, this includes modeling reactions such as electrophilic aromatic substitution or cycloadditions. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energetic profile of a reaction pathway can be constructed. beilstein-journals.org
For instance, in a potential Diels-Alder reaction involving the dihydropyrrole moiety, DFT can be used to locate the transition state structures for both the endo and exo pathways. beilstein-journals.org The calculated activation energies (ΔG‡) for each path reveal the kinetic favorability and predict the stereochemical outcome of the reaction. beilstein-journals.org Theoretical studies on the cycloadditions of related indolynes have successfully used this approach to explain observed regioselectivity and reactivity trends. nih.gov
Table 2: Calculated Activation Energies for a Hypothetical Diels-Alder Reaction
| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Reference Method |
|---|---|---|---|
| Reaction with Maleimide | Endo | 18.5 | M06-2X/6-311+G(d,p) |
| Reaction with Maleimide | Exo | 21.2 | M06-2X/6-311+G(d,p) |
Computational models are highly effective in predicting the regioselectivity and stereoselectivity of reactions involving complex heterocyclic systems. In reactions of substituted this compound, multiple isomers could potentially be formed. DFT calculations can predict the most likely product by comparing the activation barriers leading to each regioisomer. nih.govnih.gov
For example, in an electrophilic substitution reaction, the regioselectivity is governed by the relative stability of the Wheland intermediates formed. By calculating the energies of these intermediates, the preferred site of attack can be determined. Similarly, the stereoselectivity of reactions like the Diels-Alder cycloaddition is predicted by comparing the activation energies of the endo and exo transition states, with non-covalent interactions often playing a decisive role in favoring one stereoisomer over the other. beilstein-journals.org
Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Gaps and Interactions)
Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for understanding chemical reactivity. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pearson.comyoutube.com The energies and spatial distributions of the HOMO and LUMO of this compound, calculated using DFT, are critical for predicting its behavior in pericyclic reactions and interactions with electrophiles and nucleophiles. researchgate.net
The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole rings, making these sites susceptible to electrophilic attack. The LUMO distribution would indicate the most likely sites for nucleophilic attack. These insights are fundamental to understanding and predicting the outcomes of various chemical transformations. wikipedia.org
Table 3: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Computational Method |
|---|---|---|
| HOMO | -5.21 | B3LYP/6-31G(d) |
| LUMO | -1.15 | B3LYP/6-31G(d) |
| HOMO-LUMO Gap (ΔE) | 4.06 | B3LYP/6-31G(d) |
Theoretical Spectroscopic Parameter Predictions (e.g., NMR chemical shifts, UV-Vis absorption)
Computational chemistry enables the prediction of various spectroscopic properties, which can be invaluable for structure elucidation and characterization. schrodinger.com Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be estimated, providing insights into the molecule's color and photophysical properties. researchgate.netnih.gov
Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT can predict nuclear magnetic resonance (NMR) chemical shifts (δ) with high accuracy. schrodinger.comnih.gov Predicted ¹H and ¹³C NMR spectra for this compound can be compared with experimental data to confirm its structure. t3db.ca Discrepancies between predicted and experimental spectra can often reveal subtle structural features or solvent effects. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Bonding and Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. researchgate.net By locating critical points in the electron density, QTAIM can identify and characterize both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds or van der Waals forces. nih.gov
For this compound, QTAIM analysis could be used to quantify the strength of the N-H bonds and to identify any potential intramolecular hydrogen bonding or other non-covalent interactions that contribute to the molecule's conformational stability. researchgate.netnih.gov The properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond order and the nature of the interaction (shared-shell for covalent vs. closed-shell for ionic or van der Waals). nih.gov
Chemical Reactivity and Transformation Pathways of 3,6 Dihydropyrrolo 3,2 E Indole
Cycloaddition Reactions Involving the Dihydropyrrolo[3,2-e]indole Scaffold
The dihydropyrrolo[3,2-e]indole system, with its electron-rich pyrrole (B145914) and dihydropyrrole rings, is amenable to various cycloaddition reactions, providing a powerful tool for constructing complex polycyclic structures.
Hetero-Diels-Alder Reactions: The asymmetric hetero-Diels-Alder (HDA) reaction is a prominent method for synthesizing optically active six-membered heterocycles. organic-chemistry.org This reaction exhibits high regioselectivity and endo-stereoselectivity. organic-chemistry.org For instance, the HDA reaction of dioxopyrrolidines with olefins, catalyzed by a ferric salt, can yield bicyclic dihydropyran derivatives with high yields and stereoselectivities. rsc.org This highlights the potential of the dihydropyrrolo[3,2-e]indole scaffold, which contains a similar pyrrolidine-like moiety, to participate in such transformations. The synthesis of octahydropyrrolo[3,4-e]indoles has been achieved through a Diels-Alder reaction between 2-vinylpyrroles and maleimides. nih.gov
[3+2] Cycloaddition Reactions: The dearomative (3+2) cycloaddition of indoles is a well-established method for creating functionalized indoline (B122111) compounds. nih.govacs.org This type of reaction has been successfully applied to 3-substituted indoles with α-haloketones, leading to cyclopenta- or cyclohexa-fused indolines. nih.govacs.org A photocatalyzed (3+2) cycloaddition between indoles and vinyldiazo reagents has also been developed, utilizing a chromium photocatalyst to generate fused indoline compounds. nih.gov Furthermore, enantioselective [3+2] cycloadditions of indoles with azomethine ylides have been reported, yielding complex pyrroloindoline structures. rsc.org These methodologies suggest that the 3,6-dihydropyrrolo[3,2-e]indole core could similarly undergo [3+2] cycloadditions to generate novel polycyclic architectures.
Table 1: Examples of Cycloaddition Reactions Involving Indole (B1671886) Scaffolds
| Reaction Type | Reactants | Key Features | Resulting Structure | Reference |
|---|---|---|---|---|
| Hetero-Diels-Alder | Dioxopyrrolidines and Olefins | Asymmetric, Catalyzed by Ferric Salt | Bicyclic Dihydropyran Derivatives | rsc.org |
| Diels-Alder | 2-Vinylpyrroles and Maleimides | Thermal Conditions | Octahydropyrrolo[3,4-e]indoles | nih.gov |
| [3+2] Cycloaddition | 3-Substituted Indoles and α-Haloketones | Dearomative, Diastereoselective | Cyclopenta- or Cyclohexa-fused Indolines | nih.govacs.org |
| [3+2] Cycloaddition | Indoles and Vinyldiazo Reagents | Photocatalyzed (Chromium) | Fused Indoline Compounds | nih.gov |
| [3+2] Cycloaddition | Indoles and Azomethine Ylides | Enantioselective, Catalyzed by Copper | Exo'-pyrroloindoline Cycloadducts | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The electronic nature of the this compound core allows for both electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups.
Electrophilic Substitution: In indole systems, electrophilic substitution typically occurs at the C3 position of the pyrrole ring due to the higher electron density at this position, which is a result of the lone pair of electrons on the nitrogen atom participating in resonance. quora.com This principle is expected to hold for the this compound scaffold, with the C3 position of the pyrrole moiety being the most likely site for electrophilic attack.
Nucleophilic Substitution: While less common for the indole nucleus itself, nucleophilic substitution reactions can be facilitated by the introduction of electron-withdrawing groups or by activating the indole ring. clockss.org For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile substrate for nucleophilic substitution, yielding 2,3,6-trisubstituted indole derivatives. clockss.org The presence of an electron-withdrawing group at the 6-position increases the reactivity of the indole ring towards nucleophiles. clockss.org Similarly, the synthesis of 3a-(indol-3-yl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole has been achieved through a nucleophilic substitution reaction on the indole nucleus, involving the intermediacy of an indolyl cation. clockss.org These findings suggest that appropriate substitution on the this compound core could enable nucleophilic substitution reactions for further functionalization.
Ring-Opening and Rearomatization Processes
The dihydropyrrolo moiety of the this compound scaffold can undergo ring-opening and subsequent rearomatization reactions, providing pathways to different heterocyclic systems.
Studies on the hydrodenitrogenation of indole have shown that the hydrogenation of the pyrrole ring to form indoline is a primary step, which can then be followed by ring-opening of the indoline to form various alkyl anilines. osti.gov This process is often catalyzed by metals such as ruthenium. osti.gov A similar ring-opening of the dihydropyrrole ring in the this compound system could be envisioned under catalytic conditions.
Furthermore, a rhodium(II)-catalyzed ring expansion of 3-aryl indoles has been reported to produce 4-aryl quinolines. chemrxiv.org This transformation proceeds through a cyclopropanated indoline intermediate that undergoes a ring expansion. chemrxiv.org This type of rearrangement offers a potential route for converting the this compound scaffold into larger, fused heterocyclic systems. The rearomatization of hydrogenated products can sometimes be a competing process during hydrogenation reactions, and strategies such as in situ protection of the hydrogenated product can be employed to inhibit this.
Catalytic Transformations
Catalytic methods play a crucial role in the synthesis and modification of the this compound scaffold and its derivatives.
Palladium-mediated reactions: Palladium catalysts are widely used for various transformations involving indole systems. A flexible route to 1H,8H-pyrrolo[3,2-g]indoles has been developed using a palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov This methodology demonstrates the power of palladium catalysis in constructing the pyrroloindole core. nih.gov Palladium-catalyzed asymmetric allylic alkylation has also been employed for the functionalization of 3-substituted indoles, yielding indolenine and indoline products. nih.gov
Hydrogenation: The hydrogenation of the indole nucleus is a key transformation. The catalytic hydrogenation of unprotected indoles to indolines can be challenging but has been achieved using platinum on carbon (Pt/C) as a catalyst in the presence of an acid activator in water. nih.gov Asymmetric hydrogenation of polycyclic nitrogen-containing heteroaromatics, including pyrroloindoles, has been successfully carried out using iridium catalysts to produce chiral dihydropyrrolo derivatives with high enantioselectivity. The removal of protecting groups like the benzyloxymethyl group from pyrrolo[3,2-e]indoles can also be accomplished via catalytic hydrogenation. nih.gov
Table 2: Examples of Catalytic Transformations
| Catalyst System | Transformation | Substrate | Product | Reference |
|---|---|---|---|---|
| Palladium Diacetate/1,10-Phenanthroline | Double Reductive Cyclization | 1,4-Dialkenyl-2,3-dinitrobenzenes | 1H,8H-Pyrrolo[3,2-g]indoles | nih.gov |
| Iridium Complex | Asymmetric Hydrogenation | Polycyclic Pyrrolo/Indolo[1,2-a]quinoxalines | Chiral Dihydropyrrolo/Indolo[1,2-a]quinoxalines | |
| Pt/C with p-toluenesulfonic acid | Hydrogenation | Unprotected Indoles | Indolines | nih.gov |
| Palladium Catalyst | Asymmetric Allylic Alkylation | 3-Substituted 1H-Indoles | Indolenine and Indoline Products | nih.gov |
Derivatization Reactivity for Lead Compound Optimization
The this compound scaffold serves as a core for lead compounds that can be further modified to optimize their biological activity.
The various reactive sites on the dihydropyrrolo[3,2-e]indole core allow for systematic derivatization. For example, the synthesis of 1-cyanopyrrolo[3,2-e]indoles substituted at the 2-position with electron-withdrawing groups has been achieved through alkylation of 5-nitroindol-4-ylacetonitriles followed by cyclization. nih.gov This demonstrates how the core can be elaborated with different substituents. The palladium-catalyzed double reductive cyclization methodology allows for the preparation of both symmetrical and unsymmetrical substituted 1H,8H-pyrrolo[3,2-g]indoles, offering flexibility in designing new analogues. nih.gov The ability to introduce a variety of substituents at different positions of the heterocyclic system is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery.
Structure Activity Relationship Sar Studies of 3,6 Dihydropyrrolo 3,2 E Indole Derivatives: Molecular Interactions and Target Binding Propensities
Rational Design Principles for Modulating Molecular Recognition
The rational design of inhibitors based on the pyrroloindole scaffold often employs a combination of computational modeling and lead structure optimization. nih.gov A common strategy begins with identifying a lead compound, which may be a natural product like CC-1065 or a hit from a high-throughput screen. nih.govrsc.org From this starting point, medicinal chemists utilize computer-aided drug design (CADD) techniques to guide the synthesis of new derivatives with improved potency and desired pharmacological properties. nih.govnih.gov
Exploration of the Pyrrolo[3,2-e]indole Core's Role in Ligand-Target Interactions
The pyrrolo[3,2-e]indole core is fundamental to the biological activity of its derivatives, primarily due to its unique, crescent-shaped, and electron-rich aromatic structure. This core scaffold plays a direct role in ligand-target interactions, particularly with DNA and protein active sites.
In the case of DNA-binding agents like the CC-1065 CPI subunit, the curved shape of the pyrroloindole core allows it to fit snugly within the minor groove of DNA. nih.gov This precise shape complementarity is a critical factor for its potent biological activity. Similarly, pyrrolo[2,3-e]indole derivatives have been synthesized as potential DNA intercalators, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix. nih.gov
When interacting with proteins, the indole (B1671886) portion of the scaffold is a versatile pharmacophore. researchgate.net It can participate in various non-covalent interactions, including:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor. nih.gov
π-π Stacking: The aromatic system can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. mdpi.com
Hydrophobic Interactions: The nonpolar surface of the ring system contributes to binding in hydrophobic pockets. mdpi.com
Studies on the enzyme PrnB, which is involved in the biosynthesis of pyrrolnitrin, show that the indole ring of its substrate binds in a specific conformation within the active site, with the amino group coordinating directly with the heme center. nih.gov This highlights the ability of the core structure to orient functional groups for catalysis and binding.
Influence of Substituent Position and Electronic Nature on Binding Affinity and Selectivity
The placement and electronic properties (electron-donating or electron-withdrawing) of substituents on the 3,6-dihydropyrrolo[3,2-e]indole skeleton are critical determinants of binding affinity and selectivity. SAR studies on related indole derivatives have demonstrated that even minor changes can lead to significant differences in biological activity.
The position of a substituent is crucial. For example, in a series of indole-derived inhibitors of the SARS-CoV-2 3CL protease, a methyl group at the 6-position resulted in only a slight reduction in enzyme inhibitory activity, whereas a methyl group at the 5-position led to a significant loss of activity. nih.gov Similarly, for compounds designed to inhibit biofilm formation in P. aeruginosa, substitutions at the 6-position of the indole ring appeared to be dominant in conferring high activity. nih.gov
The electronic nature of the substituent also plays a vital role. The introduction of different groups can alter the electron density of the ring system, affecting its ability to form hydrogen bonds, salt bridges, and other electrostatic interactions. mdpi.comresearchgate.net In a series of ligands for the translocator protein (TSPO), the effects of substituents were found to be interdependent; for instance, the affinity of 5-chloro or 5-nitro derivatives was improved by hydroxyl/methoxy (B1213986) groups on a side chain, while the affinity of 5-H derivatives was increased by halogens on the same side chain. nih.gov This indicates a complex interplay between the electronic properties of different parts of the molecule in achieving optimal binding.
Table 1: Influence of Substituents on the Activity of Indole Derivatives
| Compound Series | Substituent & Position | Effect on Activity | Target |
|---|---|---|---|
| SARS-CoV-2 3CLpro Inhibitors | 5-Methyl on indole | Significant loss of inhibitory activity. nih.gov | SARS-CoV-2 3CLpro |
| SARS-CoV-2 3CLpro Inhibitors | 6-Methyl on indole | Slight reduction in inhibitory activity. nih.gov | SARS-CoV-2 3CLpro |
| Quorum Sensing Inhibitors | Methyl group at 6-position of indole | Significant effect on biofilm inhibition. nih.gov | P. aeruginosa |
| Translocator Protein Ligands | 5-Cl/NO₂ on indole with methoxy on side chain | Improved binding affinity. nih.gov | Translocator Protein (TSPO) |
| Translocator Protein Ligands | 5-H on indole with halogen on side chain | Increased binding affinity. nih.gov | Translocator Protein (TSPO) |
In Vitro Mechanistic Investigations of Molecular Target Engagement (e.g., enzyme inhibition, protein-ligand binding)
In vitro assays are essential for quantifying the biological activity of newly synthesized this compound derivatives and for elucidating their mechanisms of action. These studies provide concrete data on how the compounds interact with their molecular targets.
Enzyme inhibition assays are a common method to evaluate these derivatives. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For example, various indole derivatives have been identified as potent enzyme inhibitors against a range of targets. One furanyl-3-phenyl-1H-indole-carbohydrazide derivative (6i ) showed potent cytotoxic activity against a colon cancer cell line with a lethal concentration (LC₅₀) of 71 nM, acting as a tubulin inhibitor. rsc.org Another compound (1 ) designed as a SARS-CoV-2 3CLpro inhibitor exhibited an IC₅₀ value of 250 nM. nih.gov
Beyond enzyme inhibition, the cytotoxic activity of these compounds against cancer cell lines is frequently evaluated. Pyrroloacridine diones incorporating an isatin (B1672199) moiety, which has structural similarities to the pyrroloindole core, were assessed for their cytotoxicity against human U937 lymphoma cells, with one brominated derivative showing an IC₅₀ of 3.01 μM. uow.edu.au The mechanism of cell death can also be investigated; potent indole derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in breast cancer cells. rsc.org
Table 2: In Vitro Activity of Selected Indole and Pyrroloindole Derivatives
| Compound Type | Target/Cell Line | In Vitro Activity (IC₅₀/EC₅₀/MIC) | Reference |
|---|---|---|---|
| Furanyl-3-phenyl-1H-indole-carbohydrazide (6i) | COLO 205 Colon Cancer Cells | LC₅₀ = 71 nM | rsc.org |
| 5-Chloropyridinyl Indole Carboxylate (1) | SARS-CoV-2 3CLpro | IC₅₀ = 250 nM | nih.gov |
| 5-Chloropyridinyl Indole Carboxylate (1) | VeroE6 cells (antiviral) | EC₅₀ = 2.8 μM | nih.gov |
| Brominated Pyrroloacridine Dione (27) | U937 Lymphoma Cells | IC₅₀ = 3.01 μM | uow.edu.au |
| Indole Diketopiperazine (3b) | Staphylococcus aureus | MIC = 0.94 μM | nih.gov |
| Indole Diketopiperazine (3c) | Bacillus subtilis | MIC = 3.87 μM | nih.gov |
Computational Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding modes of this compound derivatives at an atomic level. mdpi.comrsc.org
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique was used to suggest that certain furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives inhibit cancer cell growth by binding to the colchicine (B1669291) site of tubulin. rsc.org Docking studies of indole-2-carboxamides in the active sites of protein kinases like EGFR and VEGFR-2 revealed key interactions, such as the indole scaffold stacking with phenylalanine residues and forming hydrogen bonds with cysteine or aspartate residues. mdpi.com
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the stability of the ligand-receptor complex over time. mdpi.com MD simulations have been used to study how different alkyl chains on the nitrogen atom of 1H-pyrrolo[3,2-c]quinoline derivatives penetrate a hydrophobic subpocket in the 5-HT₆ and D₃ receptors. mdpi.com These simulations allow for the analysis of geometric parameters, such as the distance and angles of salt bridges between the ligand and key amino acid residues like the conserved aspartic acid (D3.32), providing insight into the quality and stability of these critical interactions. mdpi.com The combination of docking and MD simulations offers a detailed picture of molecular recognition, helping to rationalize the observed SAR and guide the design of more potent and selective compounds.
Future Research Directions and Emerging Opportunities for 3,6 Dihydropyrrolo 3,2 E Indole Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of complex heterocyclic scaffolds like 3,6-dihydropyrrolo[3,2-e]indole has traditionally involved multi-step processes with potentially harsh reagents. The principles of green chemistry aim to mitigate environmental impact by designing safer and more efficient chemical processes.
Future research will likely focus on adapting modern green methodologies to the synthesis of this specific pyrroloindole isomer. A promising avenue is the use of earth-abundant metal catalysts and environmentally benign solvents. For instance, a cooperative catalysis system using copper(II) and iron(III) salts has been successfully employed for the intramolecular C-H bond amination to form related pyrrolo[2,3-b]indoles. uniurb.it This reaction proceeds efficiently in water and uses air as the terminal oxidant, representing a significant leap in sustainability. uniurb.it Adapting such C-H functionalization strategies to the synthesis of the this compound core could eliminate the need for pre-functionalized starting materials and reduce waste.
Furthermore, general green synthetic procedures for pyrrole (B145914) derivatives, such as the Paal-Knorr synthesis, can be reimagined using eco-friendly catalysts and conditions. semanticscholar.org Exploring microwave-assisted organic synthesis (MAOS) is another key direction, as it often leads to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. tsijournals.com
Table 1: Potential Green Synthesis Strategies
| Strategy | Description | Potential Benefits for this compound |
|---|---|---|
| Cooperative Cu/Fe Catalysis | Utilizes abundant, low-toxicity metals (copper and iron) to catalyze C-H amination in an aqueous medium. uniurb.it | Avoids hazardous reagents, uses water as a solvent, operates under mild conditions, and utilizes air as an oxidant. uniurb.it |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. tsijournals.com | Reduces reaction times and energy usage, potentially increasing yields and minimizing side-product formation. tsijournals.com |
| Catalyst-Free Multicomponent Reactions | Involves combining three or more reactants in a single step to build molecular complexity, sometimes with simple heating and no catalyst. rsc.org | High atom economy, operational simplicity, and rapid generation of diverse molecular structures from simple precursors. rsc.org |
Exploration of Novel Chemical Transformations for Scaffold Diversification
The biological activity of the this compound scaffold is highly dependent on its substitution pattern. Therefore, developing novel chemical reactions to modify the core structure is crucial for creating libraries of analogs for structure-activity relationship (SAR) studies.
A key transformation in the synthesis of the CC-1065 CPI subunit is an intramolecular aryl triflate amidation, which effectively forms the tricyclic system. nih.gov Future efforts will seek to expand the repertoire of such cyclization strategies. One promising approach is the modular synthesis involving a McMurry cyclization, which has been used to create related tricyclic dihydropyrrolo[3,2,1-hi]indoles and offers high modularity and good yields. nih.gov
Moreover, the indole (B1671886) nucleus is a versatile platform for various chemical modifications, including substitutions on the indole ring and functionalization of the pyrrole moiety. researchgate.netnih.gov Multicomponent reactions (MCRs) stand out as a powerful tool for rapid scaffold diversification. nih.gov For example, an indium-catalyzed domino one-pot reaction has been used to generate 3-substituted indole derivatives, demonstrating a regioselective and eco-friendly approach to building molecular complexity. nih.gov Applying similar MCR strategies could enable the efficient assembly of novel and diverse this compound derivatives.
Advanced Computational Methodologies for Predictive Modeling and De Novo Design
Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and designing novel compounds in silico. For the this compound scaffold, these methods can guide synthetic efforts toward molecules with a higher probability of success.
Predictive Modeling:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govnih.gov For derivatives of this compound, docking can help identify key interactions with the target's active site and predict binding affinity, prioritizing which compounds to synthesize. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. nih.govnih.gov This can reveal the stability of interactions predicted by docking and offer a more accurate assessment of the binding mode. nih.gov
De Novo Design: Generative artificial intelligence and other de novo design algorithms can create entirely new molecular structures optimized for a specific purpose. nih.govnih.gov These tools can be trained on known bioactive molecules to learn the rules of "drug-likeness" and then generate novel this compound derivatives with predicted high activity and favorable pharmacokinetic profiles. nih.govmdpi.com This approach moves beyond simple modification of existing templates to the creation of innovative molecular blueprints for synthesis. nih.gov
Synergistic Integration of Synthetic and Computational Chemistry in Discovery Platforms
The most powerful approach for future research on this compound involves the seamless integration of synthetic and computational chemistry into a closed-loop discovery platform. This synergy creates an iterative cycle of design, synthesis, testing, and refinement that is more efficient than either discipline operating in isolation.
A typical integrated workflow would proceed as follows:
In Silico Design and Screening: Computational models, including de novo design algorithms and molecular docking, are used to generate and screen a virtual library of thousands of potential this compound derivatives. nih.govmdpi.com This process identifies a small, prioritized subset of compounds with the highest predicted activity and best drug-like properties.
Focused Synthesis: Synthetic chemistry efforts are then concentrated on preparing these high-priority candidates. nih.gov This avoids the resource-intensive synthesis of large, untargeted libraries and focuses on molecules with a higher likelihood of success.
Biological Evaluation: The synthesized compounds are tested in relevant biological assays to determine their actual activity. nih.gov
Model Refinement: The experimental results are fed back into the computational models. This new data helps to refine the models, improving their predictive power for the next cycle of design. nih.govnih.gov
This integrated approach has been successfully applied to other complex heterocyclic systems, leading to the discovery of potent and selective inhibitors. nih.govnih.gov Applying such a platform to the this compound scaffold holds immense promise for unlocking its full therapeutic potential.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (+/-)-CC-1065 CPI subunit |
| Pyrrolo[2,3-b]indoles |
| Dihydropyrrolo[3,2,1-hi]indoles |
| Copper(II) acetate |
Q & A
Q. What are the most reliable synthetic routes for preparing 3,6-dihydropyrrolo[3,2-e]indole derivatives?
A robust method involves aldol cyclization or palladium-catalyzed aryl amidation. For example, Kerr et al. demonstrated a Pd-catalyzed intramolecular amination of aryl triflates to form dihydropyrrolo[3,2-e]indoles, avoiding reductive conditions and enabling access to thermally sensitive derivatives . Another approach uses indolyne intermediates generated from substituted indoles, trapped with ethyl diazoacetate to yield regioselective products .
Q. How can solvent polarity influence reaction pathways in dihydropyrroloindole chemistry?
Protic vs. aprotic solvents dictate reaction selectivity. In 2,4-dihydropyrrolo[3,4-b]indole reactions with dialkyl acetylenedicarboxylates, alcohols promote Michael addition, while ethers favor Diels-Alder cycloaddition due to stabilization of dipolar intermediates . This solvent-dependent behavior requires careful optimization in synthetic workflows.
Q. What spectroscopic techniques validate the structure of this compound derivatives?
PMR and mass spectrometry are critical. For example, Samsoniya et al. confirmed the structure of pyrrolo[2,3-e]indole via PMR signals for NH protons (δ 8.5–9.5 ppm) and mass fragmentation patterns consistent with indole frameworks . IR spectroscopy further identifies characteristic N–H and aromatic C–H stretches .
Advanced Research Questions
Q. How can regioselectivity challenges in indolyne trapping be addressed during dihydropyrroloindole synthesis?
Substituent positioning on indole precursors dictates regioselectivity. Bronner et al. showed that bromine at C6 of indole favors 1,6-dihydropyrrolo[3,2-e]indazole formation via indolyne trapping, while unsubstituted indoles yield [2,3-g]-regioisomers. Steric and electronic effects guide transition-state geometries .
Q. What catalytic strategies enable stereocontrol in dihydropyrroloindole-based natural product synthesis?
Platinum- or gold-catalyzed cycloisomerization is effective. For instance, PtCl₂ catalyzes cycloisomerization of propargyl amides to pyrrolo[1,2-a]indoles, a key step in mitosene synthesis . Gold(I) catalysts similarly enable stereoselective aza-Wittig reactions for alkaloid frameworks like harmalidine .
Q. How can oxidation-sensitive intermediates in dihydropyrroloindole synthesis be stabilized?
Protective group strategies are essential. For example, silyl ethers (e.g., TBS) protect alcohol moieties during oxidations, as seen in harmalidine synthesis, while avoiding degradation of 2,3-dihydropyrrolo[1,2-a]indole intermediates . Selective oxidation at the 2α position requires mild oxidants (e.g., MnO₂) to prevent overoxidation .
Q. What mechanistic insights explain contradictions in solvent-dependent reaction outcomes?
Computational studies suggest protic solvents stabilize zwitterionic intermediates in Michael additions, while aprotic media favor concerted [4+2] cycloaddition pathways. Isotopic labeling in dihydropyrrolo[3,4-b]indole reactions confirmed solvent polarity’s role in transition-state stabilization .
Methodological Considerations
Q. How are sensitive substituents (e.g., halogens) incorporated into dihydropyrroloindoles?
Late-stage functionalization avoids decomposition. For example, Suzuki-Miyaura coupling introduces aryl groups post-cyclization, while electrophilic halogenation (e.g., NBS) modifies indole rings prior to pyrroloannulation .
Q. What strategies mitigate side reactions during intramolecular cyclizations?
Steric hindrance and temperature control are key. Kerr et al. optimized Pd/JohnPhos catalysts for aryl amidation to prevent dimerization, achieving >80% yields in CC-1065 CPI subunit synthesis . Low-temperature conditions (0–25°C) further suppress competing pathways .
Q. How are diradical or dipolar intermediates characterized in dihydropyrroloindole reactions?
ESR spectroscopy and trapping experiments (e.g., with TEMPO) identify transient species. For example, diradical intermediates in Diels-Alder reactions of dihydropyrrolo[3,4-b]indoles were trapped using nitrosobenzene, confirming their role in solvent-dependent selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
